molecular formula C19H16ClN3O2S B2836586 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-59-4

4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2836586
CAS No.: 361168-59-4
M. Wt: 385.87
InChI Key: JCVOKBOXGXZIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound classified within the thieno[3,4-c]pyrazole class of benzamide derivatives. This complex molecule is characterized by a fused thienopyrazole core structure, which is a five-membered heterocyclic system known to be of significant pharmacological interest. The structure is further elaborated with a 4-methoxyphenyl substituent and a 4-chlorobenzamide group, which are common features in molecules designed to interact with biological targets. Compounds featuring the pyrazole nucleus have been extensively studied and are reported to possess a wide spectrum of biological activities, including potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents . The specific research value of this benzamide derivative lies in its potential as a key intermediate or lead compound in medicinal chemistry and drug discovery efforts. Its mechanism of action is anticipated to involve interactions with specific enzymatic targets or cellular receptors, potentially acting as an inhibitor. Similar benzamide derivatives have been documented as cell differentiation inducers and investigated for their antineoplastic (anti-cancer) properties, suggesting a potential application in oncology research . The presence of both the electron-donating methoxy group and the electron-withdrawing chloro substituent on the aromatic rings makes this a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its biochemical properties and efficacy in various in vitro assay systems. Please note: This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-15-8-6-14(7-9-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOKBOXGXZIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure combines features of thieno[3,4-c]pyrazole and benzamide, making it a candidate for various biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Molecular Characteristics

  • Molecular Formula : C22H22ClN3O5S
  • Molecular Weight : 475.9 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives of this class have shown significant cytotoxic activity against various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds exhibited an IC50 value of approximately 0.01 µM, indicating potent activity.
  • NCI-H460 (Lung Cancer) : Similar compounds showed IC50 values around 0.03 µM.
  • SF-268 (Central Nervous System Cancer) : IC50 values reached up to 31.5 µM for some derivatives.

These findings suggest that the incorporation of specific substituents in the thieno[3,4-c]pyrazole framework may enhance biological activity against cancer cells .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : The compound has been noted to interact with enzymes such as Aurora-A kinase and topoisomerase IIa, leading to disruption in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF70.01
AnticancerNCI-H4600.03
AnticancerSF-26831.5
Anti-inflammatoryVariousNot specified
MechanismDescription
Enzyme InhibitionInhibits Aurora-A kinase and topoisomerase IIa
Induction of ApoptosisTriggers mitochondrial pathways leading to apoptosis

Case Study 1: Anticancer Activity in MCF7 Cells

In a study assessing the anticancer properties of thieno[3,4-c]pyrazole derivatives, a specific derivative demonstrated an IC50 value of 0.01 µM against MCF7 cells. This study utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound, confirming its potent cytotoxicity.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of related compounds revealed that certain derivatives could significantly reduce TNF-alpha levels in vitro. This suggests a potential therapeutic application in chronic inflammatory conditions.

Scientific Research Applications

Research indicates that 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits several significant biological activities:

  • Antitumor Activity: Compounds similar to this have shown potent antitumor effects by inhibiting specific kinases involved in cancer progression. For example, studies have demonstrated that derivatives can inhibit RET kinase activity crucial for certain cancers .
  • Anti-inflammatory Properties: In vitro studies reveal its potential to inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways.
  • Antimicrobial Activity: The compound's structure allows it to interact with bacterial enzymes effectively. Preliminary studies suggest antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study highlighted the antitumor efficacy of thieno[3,4-c]pyrazole derivatives against various cancer cell lines, demonstrating significant inhibition rates (IC50 values in the low micromolar range) against HCT116 and MCF-7 cell lines .
  • Another research effort focused on the anti-inflammatory potential of similar compounds, showcasing their ability to modulate cytokine production effectively and suggesting their use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

  • Structural Differences: Benzamide substituent: Bromine (Br) replaces chlorine (Cl) at the 4-position. Thienopyrazole substituent: A 4-methylphenyl group replaces the 4-methoxyphenyl group.
  • The methyl group (electron-donating via inductive effects) vs. methoxy (electron-donating via resonance) alters the electronic environment, affecting binding interactions with biological targets .

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

  • Structural Differences: Core modification: The benzamide group is replaced by an amine (-NH₂) at the 3-position. Thienopyrazole substituent: A 4-chlorophenyl group is present.
  • Functional Implications: The amine group can act as a hydrogen bond donor, contrasting with the benzamide’s dual hydrogen-bonding capacity (amide NH and carbonyl O). This may reduce solubility but enhance target specificity . The chloro substituent on the phenyl ring mirrors the target compound’s benzamide chlorine, suggesting shared electronic effects.

2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences: Core structure: Lacks the thienopyrazole ring; instead, it features a salicylate backbone. Substituents: A hydroxy group at the 2-position of the benzamide and a 4-methoxyphenethyl chain.
  • Functional Implications: The hydroxy group increases acidity (pKa ~10–12), enabling pH-dependent solubility. This contrasts with the target compound’s neutral chloro substituent .

Data Table: Structural and Functional Comparison

Compound Name Benzamide/Amine Substituent Thienopyrazole/Phenyl Substituent Key Functional Attributes
4-Chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 4-Cl 2-(4-OCH₃-C₆H₄) Balanced lipophilicity; hydrogen-bonding amide
4-Bromo-N-[2-(4-methylphenyl)-...]benzamide 4-Br 2-(4-CH₃-C₆H₄) Increased lipophilicity; steric hindrance
2-(4-Chloro-phenyl)-...amine NH₂ 2-(4-Cl-C₆H₄) Enhanced hydrogen-bond donation; reduced bulk
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) 2-OH 4-OCH₃-C₆H₄CH₂CH₂ pH-dependent solubility; flexible linker

Q & A

Q. Optimization Strategies :

  • Reaction Temperature : Maintain 60–80°C during cyclocondensation to avoid side products .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMSO) for higher solubility of intermediates .
  • Yield Improvement : Yields range from 50–70%; adding catalytic p-toluenesulfonic acid (p-TSA) improves cyclization efficiency .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and pyrazole NH (δ ~10.2 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and thieno-pyrazole carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.08) .
  • Infrared Spectroscopy (FTIR) : Detects amide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (silica GF254, ethyl acetate/hexane 3:7) .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies should focus on:

Functional Group Modifications :

  • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on bioactivity .
  • Vary the benzamide substituent (e.g., 4-fluoro, 4-bromo) to evaluate steric and hydrophobic interactions .

Biological Assays :

  • Screen modified analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays .
  • Compare IC₅₀ values to correlate structural changes with potency .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Cellular Context : Test in multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .
  • Meta-Analysis : Use tools like Forest plots to statistically integrate data from independent studies .

Basic: What structural features are critical for its pharmacological activity?

Q. Key Features :

  • Thieno[3,4-c]pyrazole Core : Essential for π-π stacking with kinase active sites .
  • 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability .
  • 4-Chlorobenzamide Moiety : Stabilizes hydrogen bonding with target proteins (e.g., via NH---O=C interactions) .

Advanced: What computational strategies predict its interactions with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Simulate binding stability using GROMACS (force field: CHARMM36) .

Quantum Mechanics/Molecular Mechanics (QM/MM) :

  • Analyze electronic interactions at the binding site (e.g., charge transfer in kinase inhibition) .

Pharmacophore Modeling :

  • Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.